molecular formula C₁₁H₁₀N₄O B1146423 6-Desamino-6-oxo Phenazopyridine CAS No. 171863-96-0

6-Desamino-6-oxo Phenazopyridine

Cat. No.: B1146423
CAS No.: 171863-96-0
M. Wt: 214.22
InChI Key:
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Preparation Methods

The synthesis of 6-Desamino-6-oxo Phenazopyridine involves several steps. One common method includes the reaction of 6-amino-5-phenyldiazenyl-2(1H)-pyridinone with specific reagents under controlled conditions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

6-Desamino-6-oxo Phenazopyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

6-Desamino-6-oxo Phenazopyridine has several scientific research applications:

    Chemistry: It serves as a synthetic intermediate in the preparation of more complex molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role as a degradation product of Phenazopyridine.

    Industry: Utilized in the production of dyes and other chemical products.

Mechanism of Action

The mechanism of action of 6-Desamino-6-oxo Phenazopyridine is not fully elucidated. it is believed to exert its effects through interactions with specific molecular targets and pathways. In the case of Phenazopyridine, it acts as a local anesthetic on the mucosal lining of the urinary tract by inhibiting voltage-gated sodium channels . Similar mechanisms may be involved for this compound, although further research is needed to confirm this .

Comparison with Similar Compounds

6-Desamino-6-oxo Phenazopyridine is unique due to its specific structure and properties. Similar compounds include:

    Phenazopyridine: The parent compound from which this compound is derived.

    6-Amino-5-phenyldiazenyl-2(1H)-pyridinone: A precursor in its synthesis.

These compounds share structural similarities but differ in their chemical properties and applications.

Properties

IUPAC Name

6-amino-5-phenyldiazenyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c12-11-9(6-7-10(16)13-11)15-14-8-4-2-1-3-5-8/h1-7H,(H3,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZOBYFDTVSUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(NC(=O)C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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